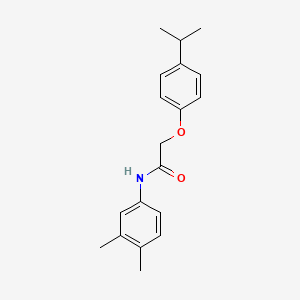![molecular formula C15H9ClN2O2 B5565199 2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)
2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of primary amines and aldehydes or ketones to produce compounds with the highly active azomethine group (–C=N–), which are Schiff bases . The nitrogen atom’s lone pair of electrons drives Schiff base activity. Additionally, the presence of the carbon atom next to the nitrogen atom increases the stability and efficiency of the nitrogen atom’s lone pair of electrons when they coordinate with metal ions to form complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by different techniques, such as CHN, AAS, IR, NMR, UV–Vis, TGA, and XRD . The result confirmed that the ligand coordinated with the metals in a bidentate nature, bonding through phenolic oxygen and azomethine nitrogen atom with an octahedral geometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve coordination with metal ions such as Mn (II), Co (III), Ni (II), Cu (II), and Zn (II) .Scientific Research Applications
Synthesis and Structural Studies
One area of application involves the development of new synthetic routes to create isoindole-1,3-dione derivatives. For example, Schubert-Zsilavecz et al. (1991) described a new approach for the synthesis of 2H-isoindole-4,7-diones by heating α-amino acids with carbonyl compounds, which generates azomethine ylides. These ylides are then captured by quinones to form 2H-isoindole-4,7-diones, among other compounds, with the structures established based on NMR and mass spectroscopy (Schubert-Zsilavecz et al., 1991). Similarly, Worlikar and Larock (2008) presented a palladium-catalyzed one-step synthesis of isoindole-1,3-diones from o-halobenzoates and primary amines, offering a versatile approach to this class of heterocycles (Worlikar & Larock, 2008).
Material Science Applications
Research by Shabani et al. (2021) explored the functionalization of Fe3O4/chloro-silane core-shell nanoparticles with 2-aminoisoindoline-1,3-dione for use as reusable catalysts in the synthesis of 4H-pyran derivatives. This study highlights the potential of isoindole-1,3-dione derivatives in catalysis and materials science, providing a green and convenient approach with advantages such as environmental friendliness and excellent yields (Shabani et al., 2021).
Crystal Structure and Molecular Interactions
The molecular and crystal structure of tricyclic N-aminoimides, closely related to the isoindole-1,3-dione structure, was studied by Struga et al. (2007), providing insights into the molecular interactions and hydrogen bonding patterns that could inform the design of novel compounds with specific properties (Struga et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-5-10(6-8-11)9-17-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-9H/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRDDPNPITBKN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)


![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)
![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)
![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine](/img/structure/B5565220.png)
![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)